((2-Fluorophenyl)sulfonyl)-L-leucine
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Overview
Description
((2-Fluorophenyl)sulfonyl)-L-leucine is a compound that belongs to the class of sulfonyl fluorides. These compounds are known for their versatility in organic synthesis, chemical biology, drug discovery, and materials science . The presence of both fluorine and sulfonyl groups in the molecule imparts unique chemical properties, making it a valuable intermediate in various chemical reactions.
Preparation Methods
The synthesis of ((2-Fluorophenyl)sulfonyl)-L-leucine typically involves the introduction of the fluorosulfonyl group to the leucine backbone. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is concise and efficient, allowing for the formation of the C–SO2F bond . Industrial production methods often utilize sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF as synthetic equivalents of electrophilic “FSO2+” synthons .
Chemical Reactions Analysis
((2-Fluorophenyl)sulfonyl)-L-leucine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to sulfides.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Scientific Research Applications
((2-Fluorophenyl)sulfonyl)-L-leucine has found applications in various fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfonyl fluorides.
Biology: The compound is utilized in chemical biology for the development of bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of high-performance polymers and materials
Mechanism of Action
The mechanism of action of ((2-Fluorophenyl)sulfonyl)-L-leucine involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. This mechanism is particularly useful in the development of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
((2-Fluorophenyl)sulfonyl)-L-leucine can be compared with other sulfonyl fluorides such as:
Phenylsulfonylacetophenone: Used in the synthesis of heterocyclic compounds.
Bis(phenylsulfonyl)methane: Employed as a synthetic linchpin in cross-coupling reactions. The unique combination of the fluorine and sulfonyl groups in this compound imparts distinct reactivity and stability, making it a valuable compound in various chemical processes.
Properties
Molecular Formula |
C12H16FNO4S |
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Molecular Weight |
289.33 g/mol |
IUPAC Name |
(2S)-2-[(2-fluorophenyl)sulfonylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C12H16FNO4S/c1-8(2)7-10(12(15)16)14-19(17,18)11-6-4-3-5-9(11)13/h3-6,8,10,14H,7H2,1-2H3,(H,15,16)/t10-/m0/s1 |
InChI Key |
DNXZNZQLHQZNLP-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC=C1F |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1F |
Origin of Product |
United States |
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